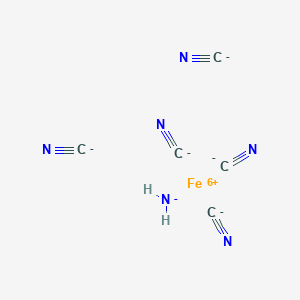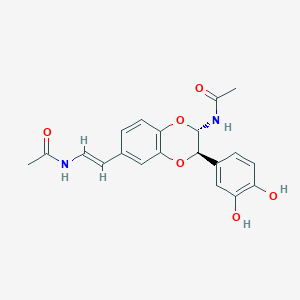
Tyr-D-thr-gly-phe-leu-thr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(D-Thr2)-Leu-Encefalina-Thr, también conocido como Tyr-D-Thr-Gly-Phe-Leu-Thr, es un péptido sintético que pertenece a la familia de las encefalinas. Las encefalinas son péptidos opioides endógenos que desempeñan un papel crucial en la regulación del dolor y la emoción en el cuerpo. Este compuesto en particular es una versión modificada de las encefalinas naturales, diseñada para mejorar su estabilidad y eficacia en la investigación científica y las posibles aplicaciones terapéuticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (D-Thr2)-Leu-Encefalina-Thr normalmente implica la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para la producción de péptidos. El proceso comienza con la unión del primer aminoácido a una resina sólida, seguida de la adición secuencial de aminoácidos protegidos. Cada aminoácido se acopla a la cadena peptídica en crecimiento utilizando reactivos de acoplamiento como HBTU o DIC, y los grupos protectores se eliminan utilizando TFA. El producto final se escinde de la resina y se purifica mediante HPLC .
Métodos de producción industrial
Aunque los métodos específicos de producción industrial para (D-Thr2)-Leu-Encefalina-Thr no están bien documentados, la síntesis de péptidos a gran escala generalmente sigue principios similares a la SPPS a escala de laboratorio. Se emplean la automatización y la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. La producción industrial también puede implicar pasos de purificación adicionales, como la cristalización o la liofilización, para garantizar que el producto final cumpla con los estrictos estándares de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
(D-Thr2)-Leu-Encefalina-Thr puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en el grupo hidroxilo fenólico del residuo de tirosina.
Reducción: Las reacciones de reducción son menos comunes, pero pueden implicar la cadena principal del péptido.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los reactivos como los cloruros de acilo o los cloruros de sulfonilo se utilizan para las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del residuo de tirosina puede conducir a la formación de ditirosina, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en el péptido .
Aplicaciones Científicas De Investigación
(D-Thr2)-Leu-Encefalina-Thr tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar las técnicas de síntesis y modificación de péptidos.
Biología: El compuesto se emplea en estudios de los receptores opioides y su papel en la modulación del dolor y la regulación emocional.
Medicina: La investigación sobre sus posibles aplicaciones terapéuticas incluye el manejo del dolor y el tratamiento de la adicción a los opioides.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como estándar de referencia en métodos analíticos
Mecanismo De Acción
(D-Thr2)-Leu-Encefalina-Thr ejerce sus efectos uniéndose a los receptores opioides, principalmente al receptor delta-opioide. Esta unión activa vías de señalización intracelulares que dan lugar a efectos analgésicos y reguladores del estado de ánimo. La estructura modificada del compuesto mejora su estabilidad y afinidad por el receptor, lo que lo hace más eficaz que las encefalinas naturales .
Comparación Con Compuestos Similares
Compuestos similares
(D-Pen2, D-Pen5)-Encefalina: Otro análogo sintético de encefalina con alta selectividad para los receptores delta-opioides.
(D-Ala2, NMePhe4, Gly-ol)-Encefalina: Un péptido sintético con alta afinidad por los receptores mu-opioides.
(D-Ser2, Leu5)-Encefalina-Thr: Similar a (D-Thr2)-Leu-Encefalina-Thr pero con un residuo de serina en lugar de treonina
Unicidad
(D-Thr2)-Leu-Encefalina-Thr es único debido a sus modificaciones específicas, que mejoran su estabilidad y afinidad por el receptor. Estas propiedades lo convierten en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas, lo que lo distingue de otros análogos de encefalina .
Propiedades
Fórmula molecular |
C34H48N6O10 |
|---|---|
Peso molecular |
700.8 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C34H48N6O10/c1-18(2)14-25(32(47)40-29(20(4)42)34(49)50)38-31(46)26(16-21-8-6-5-7-9-21)37-27(44)17-36-33(48)28(19(3)41)39-30(45)24(35)15-22-10-12-23(43)13-11-22/h5-13,18-20,24-26,28-29,41-43H,14-17,35H2,1-4H3,(H,36,48)(H,37,44)(H,38,46)(H,39,45)(H,40,47)(H,49,50)/t19-,20+,24-,25-,26-,28+,29-/m0/s1 |
Clave InChI |
WJEFCEUSQYDJIF-DQSGOBRISA-N |
SMILES isomérico |
C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)
![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)


